[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine
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Overview
Description
[1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine: is an organic compound with the molecular formula C11H16N2 It is characterized by a cyclobutyl ring attached to a methanamine group, with a 3-methylpyridin-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylpyridine with cyclobutylmethanamine in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, [1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors. Research in this area aims to understand its effects on biological systems and its potential as a therapeutic agent .
Medicine: In medicine, this compound could be investigated for its pharmacological properties. Studies may focus on its efficacy and safety as a drug candidate for treating various conditions .
Industry: Industrial applications may include its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties make it valuable for developing new materials and products .
Mechanism of Action
The mechanism of action of [1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism may vary depending on the context of its use, such as in therapeutic applications or chemical reactions .
Comparison with Similar Compounds
- [1-(3-Methylpyridin-2-yl)cyclopropyl]methanamine
- [1-(3-Methylpyridin-2-yl)cyclopentyl]methanamine
- [1-(3-Methylpyridin-2-yl)cyclohexyl]methanamine
Comparison: Compared to these similar compounds, [1-(3-Methylpyridin-2-yl)cyclobutyl]methanamine is unique due to its cyclobutyl ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
[1-(3-methylpyridin-2-yl)cyclobutyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-4-2-7-13-10(9)11(8-12)5-3-6-11/h2,4,7H,3,5-6,8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRGVLBEWJLBIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2(CCC2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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